molecular formula C20H27ClN2O2S B4657484 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No. B4657484
M. Wt: 395.0 g/mol
InChI Key: YJTMFWNLHCBYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. This compound is also known as A-317491, and it has been found to exhibit promising properties that could be useful for scientific research.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves the inhibition of P2X3 and P2X2/3 receptors, which are ionotropic ATP-gated channels that are expressed in sensory neurons. By blocking these receptors, this compound can effectively reduce pain transmission and sensory processing, making it a promising candidate for the treatment of various pain-related conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of P2X3 and P2X2/3 receptors, which are involved in pain transmission and sensory processing. This compound has also been found to have a low toxicity profile and minimal off-target effects, making it a promising candidate for further scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments include its potent and selective inhibition of P2X3 and P2X2/3 receptors, which can be useful for studying pain transmission and sensory processing. However, the limitations of this compound include its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, including its potential use in the treatment of various pain-related conditions. This compound could also be studied for its effects on other ionotropic receptors and its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research could be conducted to explore the potential applications of this compound in other fields of science, such as neuroscience and pharmacology.
Conclusion:
This compound is a promising compound that has been studied for its potential therapeutic applications in various fields of science. This compound exhibits potent and selective inhibition of P2X3 and P2X2/3 receptors, which are involved in pain transmission and sensory processing. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights and potential therapeutic applications.

Scientific Research Applications

1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use in various fields of science, including neuroscience, pharmacology, and physiology. This compound has been found to exhibit potent and selective antagonism of P2X3 and P2X2/3 receptors, which play a crucial role in pain transmission and sensory processing.

properties

IUPAC Name

1-(1-adamantyl)-4-(4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMFWNLHCBYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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